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Compound of Interest

Compound Name:
tert-Butyl 4-bromothiazol-2-

ylcarbamate

Cat. No.: B592143 Get Quote

In the landscape of modern medicinal chemistry, the strategic design of molecular building

blocks is paramount to the efficient discovery of novel therapeutics. tert-Butyl 4-bromothiazol-
2-ylcarbamate (CAS No. 944804-88-0) has emerged as a cornerstone intermediate, valued for

its unique combination of functionalities.[1][2] This guide provides an in-depth exploration of its

chemical properties, core reactivity, and practical applications, offering researchers and drug

development professionals a comprehensive resource for leveraging this powerful synthetic

tool.

The molecule's utility is rooted in its trifunctional nature:

A Thiazole Core: A privileged scaffold found in a wide array of biologically active compounds,

known for its diverse pharmacological activities including anticancer and antimicrobial

properties.[3]

A C4-Bromo Substituent: A versatile synthetic handle, perfectly positioned for palladium-

catalyzed cross-coupling reactions to introduce molecular diversity.

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for

the C2-amino functionality, which can be selectively removed under acidic conditions for

subsequent derivatization.

This combination allows for a modular and strategic approach to library synthesis and lead

optimization, making it an indispensable asset in the synthetic chemist's toolbox.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b592143?utm_src=pdf-interest
https://www.benchchem.com/product/b592143?utm_src=pdf-body
https://www.benchchem.com/product/b592143?utm_src=pdf-body
https://www.chemshuttle.com/building-blocks/heterocyclics/thiadiazoles/tert-butyl-n-4-bromo-1-3-thiazol-2-yl-carbamate.html
https://www.pharmaffiliates.com/en/944804-88-0-tert-butyl-4-bromothiazol-2-ylcarbamate-bsc-pabsc26702618.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_with_4_bromomethyl_thiazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of tert-
Butyl 4-bromothiazol-2-ylcarbamate are summarized below.

Chemical Properties
Property Value Source(s)

CAS Number 944804-88-0 [1][4]

Molecular Formula C₈H₁₁BrN₂O₂S [1][4]

Molecular Weight 279.16 g/mol [5]

IUPAC Name
tert-butyl (4-bromo-1,3-thiazol-

2-yl)carbamate
[4]

Appearance White to off-white solid [4]

Purity Typically ≥95% [1][4]

Storage Conditions
Store at 2-8°C under an inert

atmosphere
[1][6]

Structural Representation
Caption: Structure of tert-Butyl 4-bromothiazol-2-ylcarbamate.

Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified with

the signal word "Warning".

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).

Precautionary Measures: Always handle in a well-ventilated area or fume hood.[7] Wear

appropriate personal protective equipment (PPE), including safety glasses with side-shields,
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chemical-resistant gloves, and a lab coat.[7][8] Avoid breathing dust and prevent contact with

skin and eyes.[7][8]

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin

contact, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] If

swallowed, rinse mouth and seek medical attention.[8]

Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides context

for its purity and stability. A common and logical approach involves the Boc-protection of the

corresponding amine precursor, 2-amino-4-bromothiazole.

Representative Synthesis Protocol: Boc Protection
This protocol is based on well-established procedures for the Boc protection of amino-

heterocycles.[9][10]

Reaction Setup: To a solution of 2-amino-4-bromothiazole (1.0 eq) in an appropriate solvent

(e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask, add triethylamine (1.5

eq). Stir the mixture at room temperature.

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the

same solvent to the reaction mixture. Causality Note: The addition of a non-nucleophilic base

like triethylamine is crucial to scavenge the acidic byproducts of the reaction, driving the

equilibrium towards the protected product.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress

can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially

with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate. The crude product can be purified by flash column chromatography on silica gel
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to yield the pure tert-butyl 4-bromothiazol-2-ylcarbamate.

Spectroscopic Characterization
While full spectral data should be obtained on a lot-specific Certificate of Analysis, the expected

NMR signals are as follows, based on its structure and data from analogous compounds:[11]

¹H NMR: A sharp singlet around δ 7.0-7.5 ppm corresponding to the C5 proton of the thiazole

ring. A large singlet at approximately δ 1.5 ppm integrating to 9 protons, characteristic of the

tert-butyl group. A broad singlet for the N-H proton, which may vary in chemical shift

depending on solvent and concentration.

¹³C NMR: Resonances for the three thiazole carbons, with the C-Br carbon being the most

downfield. Signals for the Boc group carbons, including the quaternary carbon (~80-85 ppm)

and the methyl carbons (~28 ppm), as well as the carbonyl carbon (~150-155 ppm).

Core Reactivity and Synthetic Applications
The synthetic power of this molecule lies in the selective reactivity of its functional groups. The

C4-bromo bond is the primary site for introducing complexity via cross-coupling, while the Boc

group allows for controlled deprotection and subsequent functionalization of the C2-amine.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon

bonds.[3] For tert-butyl 4-bromothiazol-2-ylcarbamate, this reaction enables the introduction

of a vast array of aryl, heteroaryl, or vinyl groups at the C4 position, which is fundamental for

exploring structure-activity relationships (SAR).[3][12]
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tert-Butyl 4-bromothiazol-2-ylcarbamate (1.0 eq)
+ Arylboronic Acid (1.2 eq)

Combine reactants in a dry flask.
Establish inert atmosphere (N₂ or Ar).

Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
+ Base (e.g., K₂CO₃, 2.0 eq)

+ Anhydrous Solvent (e.g., Toluene/H₂O)

Add solvent and catalyst.
Heat mixture (e.g., 80-110 °C).
Monitor by TLC/LC-MS (2-24h).

Cool to RT.
Perform aqueous workup (extract with EtOAc).

Dry organic layer (Na₂SO₄).

Concentrate under reduced pressure.
Purify via flash column chromatography.

Desired 4-Arylthiazole Product

Click to download full resolution via product page

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Self-Validating Protocol: Suzuki-Miyaura Coupling

Inert Atmosphere: To a dry reaction vessel, add tert-butyl 4-bromothiazol-2-ylcarbamate
(1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃

(2.0 eq). Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three

times. Expertise Note: Maintaining an inert atmosphere is critical. Oxygen can oxidatively

degrade the phosphine ligands and the active Pd(0) catalyst, leading to failed or low-yielding

reactions.
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Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent system (e.g., a

mixture of toluene and water or dioxane). Degas the solvent by sparging with argon for 15-20

minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Reaction: Stir the mixture at a temperature between 80-110 °C. The reaction progress

should be monitored periodically by TLC or LC-MS until the starting material is consumed

(typically 2-24 hours).

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl

acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate. The crude residue is purified by flash column chromatography to yield

the 4-substituted product.

Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has revolutionized the

synthesis of aryl amines.[13][14] It allows for the coupling of the C4-bromo position with a wide

range of primary and secondary amines, providing direct access to compounds with significant

pharmaceutical relevance.[13][15]
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tert-Butyl 4-bromothiazol-2-ylcarbamate (1.0 eq)
+ Amine (1.2 eq)

Combine reactants in a glovebox or
under a strong inert atmosphere.

Pd Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
+ Ligand (e.g., XPhos, 2-4 mol%)

+ Base (e.g., NaOtBu, 1.4 eq)
+ Anhydrous Solvent (e.g., Toluene)

Add solvent, pre-catalyst, and ligand.
Heat mixture (e.g., 90-120 °C).

Monitor by TLC/LC-MS.

Cool to RT.
Quench carefully with water.

Perform aqueous workup & extract.

Concentrate under reduced pressure.
Purify via flash column chromatography.

Desired 4-Aminothiazole Product

Click to download full resolution via product page

Caption: Generalized workflow for Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination

Inert Atmosphere: In a glovebox or a flask under a strong flow of argon, combine tert-butyl
4-bromothiazol-2-ylcarbamate (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-

nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source (e.g.,

Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

Expertise Note: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich
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phosphine ligands like those developed by the Buchwald group are essential to facilitate

both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15]

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and

heat to the required temperature (typically 90-120 °C). Monitor the reaction's progress until

completion.

Workup and Purification: Cool the reaction to room temperature. Carefully quench the

reaction by adding water or saturated aqueous ammonium chloride. Extract the product with

an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude

material via flash column chromatography.

Boc Group Deprotection: Unveiling the Amine
The Boc protecting group is stable to the basic conditions of most cross-coupling reactions but

can be easily removed with acid to reveal the free 2-aminothiazole. This allows for subsequent

reactions at the C2 position, such as acylation or sulfonylation.

Boc-Protected Thiazole

Combine substrate and solvent at 0 °C.
Add acid dropwise.
Stir at RT for 1-4h.

Strong Acid (e.g., TFA)
Solvent (e.g., DCM)

Concentrate under reduced pressure.
Neutralize with base (e.g., NaHCO₃).

Extract with organic solvent.

Free 2-Aminothiazole

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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